Peptide oostatic hormone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Peptide oostatic hormone (POH) is a small peptide hormone that plays a crucial role in regulating insect reproduction. It is synthesized by the neurosecretory cells of the insect brain and acts on the corpora allata, which are endocrine glands responsible for producing juvenile hormone (JH). POH inhibits the production of JH, which in turn affects the growth, development, and reproduction of insects. In recent years, POH has gained significant attention due to its potential as a pest control agent.

Mecanismo De Acción

Peptide oostatic hormone acts on the corpora allata, which are endocrine glands responsible for producing JH. It binds to specific receptors on the surface of the corpora allata cells, triggering a signaling cascade that ultimately leads to the inhibition of JH production. The exact mechanism by which Peptide oostatic hormone inhibits JH production is still not fully understood, but it is thought to involve the regulation of gene expression and protein synthesis.

Efectos Bioquímicos Y Fisiológicos

Peptide oostatic hormone has a range of biochemical and physiological effects on insects. It inhibits the production of JH, which is essential for insect growth and reproduction. This leads to a range of effects, including a delay in metamorphosis, a reduction in fecundity, and a decrease in overall fitness. Peptide oostatic hormone also affects the expression of various genes and proteins involved in insect development and reproduction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Peptide oostatic hormone has several advantages as a pest control agent. It is highly specific to insects, making it a safer alternative to traditional pesticides. It also has a low environmental impact, as it degrades rapidly in the environment. However, there are some limitations to its use in lab experiments. Peptide oostatic hormone is difficult to synthesize in large quantities, and its effects can be influenced by various factors, including temperature, humidity, and nutritional status.

Direcciones Futuras

There are several future directions for research on Peptide oostatic hormone. One area of interest is the development of new synthesis methods to produce Peptide oostatic hormone in larger quantities. Another area of research is the optimization of delivery methods for Peptide oostatic hormone, such as the use of nanoparticles or other carriers. Additionally, there is a need for further research on the molecular mechanisms underlying the effects of Peptide oostatic hormone on insect development and reproduction. Finally, there is potential for the development of new pest control strategies based on Peptide oostatic hormone, such as the use of genetically modified crops that produce Peptide oostatic hormone or the development of Peptide oostatic hormone-based biopesticides.

Métodos De Síntesis

Peptide oostatic hormone is synthesized by the neurosecretory cells of the insect brain. The peptide is produced as a preprohormone, which undergoes post-translational processing to produce the active peptide. The synthesis of Peptide oostatic hormone is regulated by various factors, including environmental cues, nutritional status, and hormonal signals.

Aplicaciones Científicas De Investigación

Peptide oostatic hormone has been extensively studied for its potential as a pest control agent. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and beetles. Peptide oostatic hormone works by inhibiting the production of JH, which is essential for insect growth and reproduction. By disrupting JH production, Peptide oostatic hormone can prevent insects from reaching maturity and reproducing, ultimately leading to a reduction in pest populations.

Propiedades

Número CAS |

128439-50-9 |

|---|---|

Nombre del producto |

Peptide oostatic hormone |

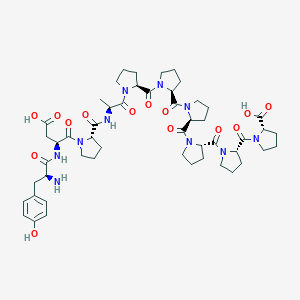

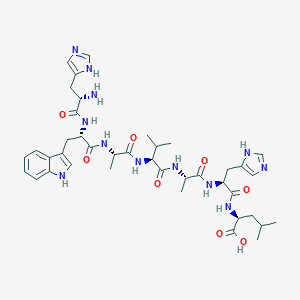

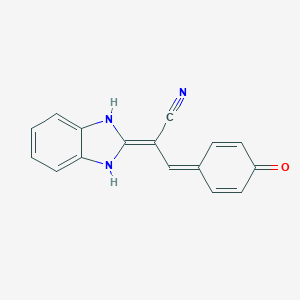

Fórmula molecular |

C51H70N10O14 |

Peso molecular |

1047.2 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

Clave InChI |

BSVHTRRLCAVQCZ-JDEXMCKMSA-N |

SMILES isomérico |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N |

SMILES |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

SMILES canónico |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

Otros números CAS |

128439-50-9 |

Secuencia |

YDPAPPPPPP |

Sinónimos |

H-YDPAPPPPPP-OH Peptide oostatic hormone TMOF tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)